molecular formula C11H14O3 B8265791 2-(methoxymethoxy)-4,6-dimethylbenzaldehyde

2-(methoxymethoxy)-4,6-dimethylbenzaldehyde

Cat. No.: B8265791
M. Wt: 194.23 g/mol
InChI Key: UCJIRCOIDRPMLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methoxymethoxy)-4,6-dimethylbenzaldehyde is an organic compound with the molecular formula C11H14O3. It is a derivative of benzaldehyde, featuring methoxymethoxy and dimethyl substituents on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methoxymethoxy)-4,6-dimethylbenzaldehyde typically involves the protection of hydroxyl groups using methoxymethyl (MOM) protecting groups. One common method is the reaction of 4,6-dimethylbenzaldehyde with methoxymethyl chloride in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in dichloromethane . This reaction forms the methoxymethoxy derivative by substituting the hydroxyl groups with methoxymethyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The choice of solvents, catalysts, and reaction parameters is crucial to ensure the scalability and cost-effectiveness of the production.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethoxy)-4,6-dimethylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxymethoxy group can be substituted under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Acidic or basic conditions can facilitate the substitution of the methoxymethoxy group.

Major Products Formed

    Oxidation: 2-(Methoxymethoxy)-4,6-dimethylbenzoic acid.

    Reduction: 2-(Methoxymethoxy)-4,6-dimethylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(Methoxymethoxy)-4,6-dimethylbenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(methoxymethoxy)-4,6-dimethylbenzaldehyde involves its interaction with various molecular targets. The methoxymethoxy group can act as a protecting group, allowing selective reactions at other sites on the molecule. The aldehyde group can participate in nucleophilic addition reactions, forming intermediates that can undergo further transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methoxymethoxy)-4,6-dimethylbenzaldehyde is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties. Its methoxymethoxy group provides a versatile protecting group, making it valuable in synthetic organic chemistry.

Properties

IUPAC Name

2-(methoxymethoxy)-4,6-dimethylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8-4-9(2)10(6-12)11(5-8)14-7-13-3/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCJIRCOIDRPMLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OCOC)C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 2-hydroxy-4,6-dimethylbenzaldehyde (0.75 g) and N,N-diisopropylethylamine (1.4 mL) in dichloro-methane (20 mL) was added chloromethyl methyl ether (0.57 mL), and the mixture was stirred at room temperature for 24 hours. Water was added to the reaction mixture, and the mixture was extracted with diethyl ether. The organic layer was washed with brine and dried over anhydrous sodium sulfate, and the solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate=20/1) to give 2-(methoxymethyloxy)-4,6-dimethyl-benzaldehyde (0.57 g).
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
0.57 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 2-hydroxy-4,6-dimethylbenzaldehyde (0.75 g) and diisopropylethylamine (1.4 mL) in dichloromethane (20 mL) was added chloromethyl methyl ether (0.57 mL), and the mixture was stirred at room temperature for 24 hours. Water was added to the reaction mixture, and the mixture was extracted with diethyl ether. The organic layer was washed with brine and water and dried over anhydrous sodium sulfate. The solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate=20/1) to give 2-(methoxymethyloxy)-4,6-dimethylbenzaldehyde (0.57 g).
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
0.57 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.